molecular formula C19H24N4O2S B7039673 N-methyl-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyridine-3-carboxamide

N-methyl-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyridine-3-carboxamide

Cat. No.: B7039673
M. Wt: 372.5 g/mol
InChI Key: PPYDDUYICVRPPQ-UHFFFAOYSA-N
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Description

N-methyl-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that features a morpholine ring, a benzothiazole moiety, and a pyridine carboxamide group

Properties

IUPAC Name

N-methyl-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-22(13-17-21-15-6-2-3-7-16(15)26-17)19(24)14-5-4-8-20-18(14)23-9-11-25-12-10-23/h4-5,8H,2-3,6-7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYDDUYICVRPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(S1)CCCC2)C(=O)C3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzothiazole Moiety: Starting from 2-aminothiophenol, the benzothiazole ring is formed through cyclization with an appropriate aldehyde under acidic conditions.

    Attachment of the Pyridine Carboxamide Group: The benzothiazole intermediate is then reacted with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine to form the carboxamide linkage.

    Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced via nucleophilic substitution, where N-methylmorpholine reacts with the intermediate compound to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzothiazole moiety, potentially reducing the double bonds within the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the benzothiazole moiety is particularly significant due to its known biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of N-methyl-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-morpholin-4-yl-N-(2-benzothiazolyl)pyridine-3-carboxamide
  • N-methyl-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-ylmethyl)pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, N-methyl-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyridine-3-carboxamide is unique due to the presence of the tetrahydrobenzothiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain biological targets and improve its pharmacokinetic profile.

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